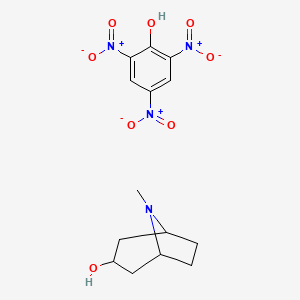

Tropine picrate

Description

Contextualization within Tropane (B1204802) Alkaloid Chemistry and its Derivatives

Tropane alkaloids are a class of naturally occurring compounds characterized by the bicyclic tropane ring system. numberanalytics.commdpi.comresearchgate.netnih.gov This structural motif, which features a pyrrolidine (B122466) and a piperidine (B6355638) ring sharing a common nitrogen atom and two carbon atoms, is the backbone of over 200 different identified alkaloids. mdpi.comresearchgate.netbris.ac.uk Tropine (B42219), which is (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, is a fundamental derivative of tropane. wikipedia.org It serves as a central building block for many neurologically active chemicals, including a variety of tropane alkaloids. wikipedia.org

Many tropane alkaloids are esters of tropine or its derivatives. bris.ac.uk For instance, the hydrolysis of atropine (B194438), another well-known tropane alkaloid, yields tropine and tropic acid. acs.orgbris.ac.uk The basic nitrogen atom in the tropane structure allows these compounds to react with acids to form salts. uoanbar.edu.iq This property is fundamental to their extraction from plant sources and their subsequent purification and identification.

Historical Milestones in the Chemical Synthesis and Characterization of Tropine and Related Structures

The late 19th and early 20th centuries were pivotal in alkaloid chemistry. Before the advent of modern spectroscopic techniques like NMR and mass spectrometry, chemists relied on chemical degradation, elemental analysis, and the formation of crystalline derivatives to elucidate the structures of complex natural products. bris.ac.uk

Later, in 1917, Sir Robert Robinson developed a remarkably simpler and more efficient one-pot synthesis of tropinone (B130398), the precursor to tropine. acs.orgwikipedia.orgchemicalbook.com This biomimetic synthesis, which used simple starting materials, is considered a classic in total synthesis. chemicalbook.com

In these early studies, the characterization of tropine and other alkaloids often involved the preparation of crystalline salts, such as picrates, hydrochlorides, and aurichlorides. scispace.com These derivatives, with their sharp and characteristic melting points, were crucial for identifying and confirming the purity of the synthesized or isolated compounds. For example, tropinone was identified by preparing its picrate (B76445), which has a melting point of 218-220°C. sci-hub.se

Academic Significance of Picrate Salt Formation in Organic Base Characterization

Picric acid, or 2,4,6-trinitrophenol, is a strong organic acid due to the electron-withdrawing effects of its three nitro groups. wikipedia.orgwhy.gr It readily reacts with organic bases, such as alkaloids, to form well-defined, often brightly colored, crystalline salts known as picrates. wikipedia.orgwhy.grfishersci.fiottokemi.com

The formation of picrates has long been a valuable tool in qualitative organic analysis for several reasons:

Crystallinity: Picrates are often highly crystalline, even when the parent base is an oil or a poorly crystalline solid. This facilitates purification through recrystallization.

Sharp Melting Points: The resulting crystalline picrates typically have sharp and characteristic melting points, which can be used for identification by comparison with known values. acs.org

Precipitation: Picrates are frequently insoluble in water and can be precipitated from aqueous solutions, aiding in the isolation of the base from a mixture. google.comwfu.edu

For these reasons, picrate formation became a standard method for the identification and characterization of a wide range of organic bases, including alkaloids. uoanbar.edu.iqwhy.grfishersci.fiottokemi.com The use of picrates for identifying alkaloids by the microscopic examination of their crystal forms was also systematically studied. acs.org While modern spectroscopic methods have largely superseded this technique for routine analysis, picrate formation remains a classic and historically significant method in organic chemistry.

Data Tables

Table 1: Physical and Chemical Properties of Tropine and Picric Acid

| Property | Tropine | Picric Acid |

| IUPAC Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol wikipedia.org | 2,4,6-Trinitrophenol wikipedia.orgwhy.gr |

| Chemical Formula | C₈H₁₅NO wikipedia.org | C₆H₃N₃O₇ wikipedia.org |

| Molar Mass | 141.21 g/mol wikipedia.org | 229.10 g/mol |

| Appearance | White hygroscopic crystalline powder or plates wikipedia.org | Yellow crystals ottokemi.com |

| Melting Point | 64 °C wikipedia.org | 122-124 °C |

| Boiling Point | 233 °C wikipedia.org | > 300 °C (explodes) |

| Solubility in Water | Very soluble wikipedia.org | Slightly soluble |

Table 2: Historical Syntheses of Tropinone (Precursor to Tropine)

| Synthesis | Year | Chemist(s) | Key Features |

| First Synthesis | 1901 | Richard Willstätter bris.ac.ukwikipedia.org | Started from cycloheptanone; multi-step, low yield (0.75%). acs.orgwikipedia.org |

| Robinson's "Biomimetic" Synthesis | 1917 | Sir Robert Robinson wikipedia.orgchemicalbook.com | One-pot reaction from simple precursors; significantly higher yield. acs.orgchemicalbook.com |

Properties

CAS No. |

6164-68-7 |

|---|---|

Molecular Formula |

C14H18N4O8 |

Molecular Weight |

370.31 g/mol |

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-ol;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H15NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,10H,2-5H2,1H3;1-2,10H |

InChI Key |

HFBUEWDSKZLEFF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCC1CC(C2)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Tropine Leading to Picrate Salt Formation

Classical and Contemporary Synthetic Routes to the Tropine (B42219) Moiety

The synthesis of the tropane (B1204802) core, the fundamental structure of tropine, has been a subject of chemical investigation for over a century. Early methods were often lengthy and low-yielding, while later developments introduced more efficient and elegant strategies.

Robinson's Biomimetic One-Pot Synthesis and its Modern Adaptations

In 1917, Sir Robert Robinson developed a remarkably efficient and conceptually elegant one-pot synthesis of tropinone (B130398). wikipedia.orgchemicalbook.com This method is considered a classic in total synthesis due to its simplicity and its biomimetic approach, as it utilizes precursors similar to those used in the natural biosynthesis of tropane alkaloids. wikipedia.orgchemicalbook.com The synthesis involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone) in a single reaction vessel. wikipedia.orgchemicalbook.com This reaction, often described as an intramolecular "double Mannich reaction," proceeds through a series of tandem reactions to construct the bicyclic tropinone structure. wikipedia.org

The initial yield reported by Robinson was 17%, which was a significant improvement over Willstätter's method. wikipedia.orgacs.org Subsequent refinements and optimizations of the reaction conditions have led to yields exceeding 90%. wikipedia.orgchemicalbook.com Robinson's synthesis remains a cornerstone of tropane alkaloid chemistry and is still a preferred method for the preparation of tropinone and its derivatives. bris.ac.uk Modern adaptations often focus on further improving yield, simplifying purification, and developing greener reaction conditions. researchgate.net

Catalytic Hydrogenation of Tropinone to Stereospecific Tropine Isomers

The conversion of tropinone to tropine is achieved through the reduction of the ketone group. Catalytic hydrogenation is a common and effective method for this transformation, offering high yields and stereoselectivity. google.com The stereochemistry of the resulting alcohol is crucial, as two diastereomers can be formed: tropine and pseudotropine. wikipedia.org

In many plant species, this reduction is catalyzed by two specific enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). wikipedia.org TRI predominantly produces tropine, while TRII yields pseudotropine. wikipedia.org In synthetic chemistry, the choice of catalyst and reaction conditions determines the stereochemical outcome. mdma.ch For instance, hydrogenation of tropinone using a nickel catalyst, such as Raney nickel, in an ethanol (B145695) solution has been shown to produce tropine with a low content of the pseudotropine isomer, with the conversion being nearly quantitative. google.com Other methods, such as reduction with zinc in hydroiodic acid, have also been employed. bris.ac.uk The ability to selectively produce a specific isomer is critical for the synthesis of tropine-based pharmaceuticals. google.com

Micro- and Semimicro-Scale Methodologies for Tropine Synthesis

The synthesis of tropine and its derivatives has also been adapted to smaller scales for various research purposes, including the preparation of radiolabeled compounds for metabolic studies. nih.govcapes.gov.br Microscale and semimicro-scale syntheses of tropine have been developed, often based on modifications of the Robinson condensation. capes.gov.brcapes.gov.br These methods allow for the efficient use of expensive or rare starting materials. For example, N-methyl-¹⁴C-tropine has been synthesized from methylamine-¹⁴C-HCl in a 65% yield using a microscale adaptation of the Robinson synthesis. capes.gov.br Subsequent esterification to produce labeled atropine (B194438) can also be performed on a microscale with good yields. capes.gov.br These small-scale procedures are invaluable for mechanistic studies and for the synthesis of analytical standards. nih.gov

Principles of Picrate (B76445) Salt Formation from Tropine

The formation of tropine picrate is a classic example of an acid-base reaction, resulting in the formation of a salt. This process is driven by the interaction between the basic tropine molecule and the acidic picric acid.

Acid-Base Equilibria and Ionic Interactions in Picrate Derivatization

Tropine is a tertiary amine, and the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. Picric acid (2,4,6-trinitrophenol) is a strong organic acid due to the electron-withdrawing effects of the three nitro groups on the phenol (B47542) ring. wikipedia.org

When tropine and picric acid are combined, typically in a suitable solvent, an acid-base neutralization reaction occurs. iyte.edu.tr The basic nitrogen atom of tropine accepts a proton (H⁺) from the hydroxyl group of picric acid. This proton transfer results in the formation of the tropinium cation and the picrate anion. libretexts.org

The tropinium cation and the intensely yellow picrate anion are held together by electrostatic (ionic) forces, forming the salt this compound. wikipedia.org This salt often crystallizes from the reaction mixture, providing a straightforward method for the isolation and purification of tropine. The formation of the crystalline picrate has historically been used as a method for the characterization and identification of tropine, with its distinct melting point serving as a key analytical parameter. sci-hub.se

The equilibrium of this reaction lies far to the right, favoring the formation of the salt, due to the significant difference in acidity and basicity between the reactants and products. bu.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Tropine | |

| Tropinone | |

| Succinaldehyde | |

| Methylamine | |

| Acetonedicarboxylic acid | |

| Acetone (B3395972) | |

| Cycloheptanone | |

| Cocaine | |

| Pseudotropine | |

| Picric acid | |

| Atropine | |

| N-methyl-¹⁴C-tropine | |

| Methylamine-¹⁴C-HCl | |

| Tropinium cation | |

| Picrate anion | |

| Zinc | |

| Hydroiodic acid | |

| Raney nickel |

Optimization of Crystallization Techniques for this compound Isolation

The isolation and purification of this compound are critically dependent on the optimization of crystallization conditions. As a salt, its solubility is highly influenced by the choice of solvent, temperature, and the presence of impurities. Research findings indicate that recrystallization is the principal method for obtaining pure this compound.

The selection of an appropriate solvent system is the most crucial parameter. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. For this compound and related alkaloid picrates, various solvents and solvent systems have been utilized. Water is frequently mentioned as a crystallization medium, often yielding canary-yellow needles. sci-hub.semdma.ch However, due to the low solubility of many picrate salts in water, solvent mixtures are often employed to achieve a more controlled crystallization process. scispace.com A mixture of water and ethyl alcohol has been successfully used for the recrystallization of a related picrate, yielding a dull yellow solid. google.com The use of an ethanol-ethyl acetate (B1210297) mixture has also been reported for purifying similar compounds. google.com

Temperature control is another key factor. The process typically involves dissolving the crude this compound in a minimal amount of a suitable hot solvent, followed by slow cooling to induce crystallization. Lowering the temperature reduces the solubility of the salt, promoting the formation of crystals. For the parent compound tropine, a purification process involves crystallization from acetone at a reduced temperature of 5–15 °C. google.com This principle of controlled cooling is directly applicable to its picrate salt to maximize yield and crystal quality. Rapid cooling often leads to the formation of small, less pure crystals, whereas slow, controlled cooling allows for the growth of larger, more well-defined, and purer crystals.

Slow evaporation of the solvent at room temperature is another effective technique for growing high-quality single crystals of organic salts, including various picrates. ijpcbs.comiucr.org This method allows for the gradual increase in solute concentration, leading to well-ordered crystal growth over time. The morphology and purity of the resulting crystals are highly dependent on optimizing these conditions.

Detailed findings from the analysis of this compound and analogous compounds are summarized in the table below, highlighting the various crystallization parameters employed.

Table 1: Crystallization Parameters for this compound and Related Compounds

| Compound | Solvent System | Technique | Observed Crystal Properties | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| This compound Derivative | Water and Aqueous Ethyl Alcohol | Recrystallization | Dull yellow picrate | 163-164 | google.com |

| Tropinone Picrate | Water | Recrystallization | Canary-yellow needles | 218-220 (decomposes) | sci-hub.semdma.ch |

| This compound | Not Specified | Conversion from Tropine | Crystalline solid | 291-292 | cdnsciencepub.com |

| Athis compound | Not Specified | Precipitation | Yellow picrate | 175 | sjofsciences.comresearchgate.net |

| Tropinone | Light Petroleum (b.p. 50-60°C) | Recrystallization | Colorless needles | 42 | mdma.ch |

| α-Tropine | Acetone | Cooling Crystallization | Crystal | Not Specified | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Tropine Picrate

Vibrational Spectroscopy Applications for Tropine (B42219) Picrate (B76445)

Vibrational spectroscopy, which encompasses infrared (IR) and Raman spectroscopy, probes the quantized vibrational states of a molecule. These techniques are powerful tools for identifying functional groups and providing a unique "fingerprint" for a compound.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. mdpi.com The formation of tropine picrate results in a spectrum that incorporates features of both the tropine and picrate ions. The interaction between the acidic picrate and the basic tropine leads to characteristic shifts in their respective vibrational frequencies.

In a study comparing the infrared spectrum of a related compound, 7-hydroxy-3:6-ditigloyloxytropane picrate, with that of 3α:6β-ditigloyloxytropane picrate, distinct differences were observed. rsc.org The former showed reduced bands at 1695, 1667, 1107, 1020, and 746 cm⁻¹, along with changes in a doublet around 1073 and 1183 cm⁻¹. rsc.org For this compound, one would anticipate a complex spectrum arising from the superposition and interaction of the vibrational modes of the tropine cation and the picrate anion.

Key expected IR absorption bands for this compound would include:

O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ from the hydroxyl group of the tropine moiety.

N-H⁺ Stretching: If protonation of the nitrogen occurs, a broad absorption is expected in the 2700-2250 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching vibrations from the tropane (B1204802) skeleton are expected between 3000 and 2850 cm⁻¹.

NO₂ Stretching: The picrate anion will exhibit strong asymmetric and symmetric stretching bands for the nitro groups, typically around 1560-1520 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations from the picrate anion will appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the hydroxyl group in tropine would be observed in the 1260-1000 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Moiety |

| O-H Stretch | 3400-3200 (broad) | Tropine |

| N-H⁺ Stretch | 2700-2250 (broad) | Tropine (as cation) |

| Aliphatic C-H Stretch | 3000-2850 | Tropine |

| Asymmetric NO₂ Stretch | 1560-1520 | Picrate |

| Symmetric NO₂ Stretch | 1355-1315 | Picrate |

| Aromatic C=C Stretch | 1600-1450 | Picrate |

| C-O Stretch | 1260-1000 | Tropine |

Complementary Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides information that is complementary to IR spectroscopy. researchgate.net While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of the electron cloud of a molecule. horiba.com This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the picrate anion's nitro groups and the skeletal vibrations of the tropane ring system. The technique is generally less sensitive to water, which can be an advantage when analyzing hydrated samples. researchgate.net The combination of IR and Raman data provides a more complete picture of the vibrational modes of this compound. edinst.comathmsi.org

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational circular dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is exceptionally powerful for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net The tropine molecule possesses chiral centers, and its absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted by density functional theory (DFT) calculations. researchgate.net

While no specific VCD studies on this compound were found, research on other tropane alkaloids has demonstrated the utility of this method. researchgate.netmdpi.com For instance, the absolute configurations of several tropane alkaloids from Schizanthus species have been successfully assigned using VCD in conjunction with DFT calculations. researchgate.net A similar approach could be applied to this compound to confirm the absolute configuration of the tropine moiety within the salt. The methodology involves comparing the experimental VCD spectrum to the calculated spectra for all possible stereoisomers, with the correct absolute configuration being the one whose calculated spectrum matches the experimental one. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution and, with specific techniques, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Studies of Tropine and Picrate Moieties

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would show signals corresponding to the protons of both the tropine and picrate ions.

The ¹H NMR spectrum of tropine has been well-documented. researchgate.netnih.gov Key signals include those for the N-methyl group, the protons adjacent to the hydroxyl group and the nitrogen atom, and the various methylene (B1212753) protons of the bicyclic system. The formation of the picrate salt would be expected to induce downfield shifts in the signals of the tropine protons, particularly those close to the protonated nitrogen atom, due to the deshielding effect of the positive charge.

The picrate anion has a simple ¹H NMR spectrum, typically showing a singlet for the two aromatic protons, as they are chemically equivalent. The position of this signal would depend on the solvent and the nature of the cation.

¹H NMR Data for Tropine

| Assignment | Chemical Shift (ppm) in CDCl₃ |

| H-1/H-5 | ~2.0-2.2 |

| H-2/H-4 | ~1.5-2.1 |

| H-3 | ~4.0 |

| H-6/H-7 | ~1.9-2.1 |

| N-CH₃ | ~2.5 |

| OH | Variable |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources. researchgate.netnih.gov

Carbon (¹³C) NMR and Other Heteronuclear NMR Analyses

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of tropine has been assigned, and these assignments serve as a basis for analyzing the spectrum of this compound. chemicalbook.com The carbon atoms attached to or near the protonated nitrogen and the hydroxyl-bearing carbon are particularly informative. Upon salt formation with picric acid, the signals for the carbon atoms of the tropine moiety, especially those close to the nitrogen, would be expected to shift.

The ¹³C NMR spectrum of the picrate anion would show signals for the aromatic carbons. The carbon bearing the oxygen atom would appear at a lower field compared to the other aromatic carbons. The carbons bearing the nitro groups would also have characteristic chemical shifts.

¹³C NMR Data for Tropine

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C-1/C-5 | ~61-63 |

| C-2/C-4 | ~35-37 |

| C-3 | ~65-67 |

| C-6/C-7 | ~26-28 |

| N-CH₃ | ~40-42 |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources. chemicalbook.com

Further structural details can be obtained from two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon correlations, respectively. These techniques would be invaluable in confirming the assignments for this compound and understanding the through-bond and through-space interactions between the tropine and picrate moieties.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound. While specific 2D NMR studies dedicated exclusively to this compound are not prevalent in publicly accessible literature, the analysis of the tropine moiety and related tropane alkaloids is well-documented. researchgate.netnih.gov Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide detailed information about the connectivity and conformation of the molecule.

A ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. For the tropine portion of this compound, cross-peaks would reveal the complete spin-spin coupling network. For instance, the proton at the hydroxyl-bearing carbon (C3) would show correlations to the adjacent C2 and C4 protons. Similarly, the bridgehead protons (H1 and H5) would show correlations to their neighboring protons, helping to trace the bicyclic ring system.

An HSQC experiment correlates proton signals directly to the carbon atoms they are attached to, providing definitive C-H bond information. nih.gov This is crucial for assigning the ¹³C NMR spectrum. In this compound, each proton signal from the tropine skeleton would correspond to a specific carbon signal on the HSQC plot, confirming the carbon framework. The N-methyl group, for example, would show a distinct correlation between its proton and carbon signals. The formation of the picrate salt, involving protonation of the tertiary amine in the tropine moiety, would be expected to induce significant downfield shifts for the protons and carbons near the nitrogen atom (e.g., the N-methyl group and the bridgehead C1/C5 positions) compared to free-base tropine, reflecting the change in the electronic environment.

Table 1: Representative ¹H NMR Data for Tropine

| Proton Assignment | Chemical Shift (ppm) |

| H-3 | 4.000 |

| H-1/H-5 | 3.062 |

| N-CH₃ | 2.246 |

| H-2/H-4 (axial) | 2.09 |

| H-2/H-4 (equatorial) | 1.98 |

| H-6/H-7 (endo) | 2.08 |

| H-6/H-7 (exo) | 1.658 |

| Note: Data is for the tropine base in CDCl₃. chemicalbook.com Chemical shifts for this compound would differ due to solvent effects and protonation of the nitrogen atom. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Fragmentation Patterns and Mass Spectrometric Identification of this compound

Mass spectrometry (MS) is a key technique for determining the molecular weight and structural features of this compound through analysis of its fragmentation patterns. In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and subsequently fragments in a reproducible manner.

For this compound, analysis would typically involve observing the ions corresponding to the tropine cation and the picrate anion separately. The tropine cation (C₈H₁₆NO⁺) would have a mass-to-charge ratio (m/z) of 142. However, under many MS conditions, the free base of tropine (C₈H₁₅NO) is observed, with a molecular ion peak at m/z 141. researchgate.net The fragmentation of the tropane ring is well-characterized. The base peak in the mass spectrum of tropine is typically observed at m/z 124, resulting from the loss of a hydroxyl radical and subsequent rearrangement. researchgate.netresearchgate.net Other significant fragments arise from the cleavage of the bicyclic system.

A study on tropinone[CD₃]picrate provides a close analogue for the expected mass spectrometric behavior. oup.com The picrate portion would likely not be observed as an intact molecular ion in positive ion mode but may be detected as the picrate anion [M-H]⁻ at m/z 228 in negative ion mode. researchgate.net The fragmentation of picric acid itself involves the loss of nitro groups. core.ac.uk

Table 2: Expected Mass Spectrometric Fragments for the Tropine Moiety

| m/z Value | Proposed Fragment Identity | Notes |

| 141 | [C₈H₁₅NO]⁺ | Molecular ion of tropine base |

| 124 | [C₈H₁₄N]⁺ | Loss of OH, often the base peak researchgate.netresearchgate.net |

| 96/97 | [C₆H₈N]⁺/[C₆H₉N]⁺ | Fragments from ring cleavage |

| 82/83 | [C₅H₈N]⁺/[C₅H₉N]⁺ | Further fragmentation of the piperidine (B6355638) ring |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and using analyzers like Orbitrap or Time-of-Flight (TOF), is essential for determining the precise elemental composition of a compound. nih.gov This technique measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of a molecule's elemental formula. nih.govscitoys.com

For this compound (C₁₄H₁₈N₄O₈), HRMS would be used to confirm the exact mass of the intact salt or its constituent ions. In positive ion mode, the protonated tropine molecule ([C₈H₁₅NO + H]⁺) would be detected, and its exact mass would be measured. In negative ion mode, the deprotonated picric acid molecule ([C₆H₃N₃O₇ - H]⁻) would be observed. By comparing the experimentally measured high-resolution mass to the calculated theoretical mass, the elemental formula can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. This is a standard method for the characterization of tropane alkaloids in various matrices. nih.govscitoys.com

MS/MS for Structural Elucidation of Tropane Derivatives and their Picrates

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to obtain detailed structural information by fragmenting a specific ion isolated from the initial mass spectrum. oup.com This method is instrumental in identifying specific structural motifs within a molecule.

In an MS/MS experiment on the protonated tropine ion (m/z 142), this precursor ion would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions (or daughter ions) provide a fingerprint characteristic of the tropane skeleton. For instance, the fragmentation of the m/z 142 ion would likely lead to the prominent m/z 124 ion through the loss of water (H₂O), and further fragmentation would yield ions at m/z 96, 82, and others, confirming the tropane core structure. researchgate.netoup.com This technique is so effective that it can be used to rapidly screen complex mixtures, such as plant extracts, for the presence of tropane alkaloids without extensive purification. oup.com The analysis of picrate salts of tropane alkaloids by MS/MS would allow for the confirmation of both the alkaloid structure and the nature of the counter-ion in a single analytical run by switching between positive and negative ion modes.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound Crystal Structures

A typical SC-XRD analysis would provide the following information for this compound:

Crystal System and Space Group: This describes the symmetry of the crystal lattice. For example, propiverinium picrate crystallizes in the triclinic system with the P-1 space group. iucr.org

Unit Cell Dimensions: These are the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), which define the repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the asymmetric unit, which allows for the visualization of the molecular structure.

Intermolecular Interactions: The analysis would reveal how the tropinium cation and picrate anion are arranged and held together in the crystal lattice by forces such as hydrogen bonds (e.g., between the tropine -OH group, the protonated amine, and the oxygen atoms of the picrate) and π-stacking interactions between the aromatic picrate rings.

Table 3: Representative Crystal Data for an Organic Picrate Salt (Propiverinium Picrate)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9379 (4) |

| b (Å) | 9.2885 (4) |

| c (Å) | 18.0750 (7) |

| α (°) | 97.652 (3) |

| β (°) | 97.630 (3) |

| γ (°) | 104.301 (4) |

| Volume (ų) | 1419.54 (10) |

| Data from the analysis of propiverinium picrate, serving as an example of typical crystallographic parameters. iucr.org |

Pseudopolymorphism and Polymorphic Forms of this compound

The ability of a single compound to exist in multiple crystalline forms is known as polymorphism, while the inclusion of solvent molecules into the crystal lattice gives rise to pseudopolymorphism. googleapis.comresearchgate.net These phenomena are critical in the pharmaceutical sciences as different forms can exhibit varied physical properties, including solubility and stability. googleapis.comresearchgate.net

A thorough review of the scientific literature reveals no specific studies dedicated to the polymorphic or pseudopolymorphic forms of this compound itself. While the synthesis and melting point of this compound have been documented, its potential to form different crystalline structures has not been explicitly investigated or reported. mdma.ch However, the study of related alkaloid salts suggests that the existence of multiple forms is a distinct possibility. For instance, different crystal forms and solubilities have been noted for the picrates of N-epimeric betaines, indicating that polymorphism can occur in similar systems. rsc.org

The formation of pseudopolymorphs, particularly hydrates, is also a common occurrence in organic salts when crystallization occurs from aqueous or mixed-aqueous solutions. googleapis.com Given that tropine possesses a hydroxyl group capable of forming hydrogen bonds, and the picrate anion is a prolific hydrogen bond acceptor, the formation of hydrates or other solvates under specific crystallization conditions is plausible. The characterization of any new solid form of this compound would rely on techniques such as Powder X-ray Diffraction (PXRD) and thermal analysis (e.g., Differential Scanning Calorimetry or DSC) to distinguish it from known forms. googleapis.com

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking Architectures

Hydrogen Bonding: The primary interaction governing the structure of alkaloid picrate salts is the hydrogen bond between the protonated amine of the cation (tropine) and the phenolate (B1203915) oxygen of the picrate anion. In tropine, the tertiary amine is protonated, and the hydroxyl group provides an additional hydrogen bond donor site. These donors form strong charge-assisted hydrogen bonds with the multiple acceptor sites on the picrate anion: the phenolate oxygen and the oxygen atoms of the three nitro groups.

In the analogous structure of propiverinium picrate, the protonated piperidine nitrogen forms a bifurcated N—H⋯(O,O) hydrogen bond with the phenolate oxygen and an oxygen atom from one of the ortho-nitro groups. nih.goviucr.org This type of interaction is a recurring motif in picrate salts. iucr.org The formation of these "side" hydrogen bonds with the nitro groups can influence their orientation, causing them to twist out of the plane of the aromatic ring. iucr.orgiucr.org It is highly probable that similar N-H···O and O-H···O hydrogen bonds stabilize the crystal lattice of this compound.

Interactive Data Table: Typical Hydrogen Bond Geometries in a Related Picrate Salt

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O (phenolate) | 0.92 | 1.85 | 2.75 | 168.0 |

| N-H···O (nitro) | 0.92 | 2.35 | 3.08 | 135.0 |

| C-H···O (nitro) | 0.97 | 2.45 | 3.32 | 150.0 |

| Note: Data presented is representative of interactions observed in analogous propiverinium picrate and serves as a model for this compound. Actual values would require specific crystallographic determination. |

π-Stacking Architectures: π-π stacking interactions can occur between the electron-deficient picrate ring and other aromatic systems. libretexts.orgwikipedia.org However, in the absence of a second aromatic ring in the tropine cation, classical π-π stacking is not expected. Instead, weaker C—H···π interactions are more likely. These interactions involve the hydrogen atoms from the aliphatic rings of the tropine cation interacting with the face of the picrate's aromatic π-system. iucr.org In propiverinium picrate, a C—H···Cg (ring centroid) interaction is observed, helping to establish the crystal packing. nih.goviucr.org Such interactions, though weaker than hydrogen bonds, are significant in optimizing the packing efficiency in the solid state. libretexts.org

Methodological Considerations in X-ray Crystallography: Radiation Damage and Data Quality

The successful elucidation of a crystal structure, such as that of this compound, is contingent upon the quality of the diffraction data, which can be compromised by factors like radiation damage. nih.gov These considerations are particularly relevant for organic salts analyzed using modern high-intensity X-ray sources.

Radiation Damage: Historically, radiation damage was considered a problem primarily for macromolecular crystallography. However, the high photon flux of modern synchrotron sources has made it an increasingly reported phenomenon for small-molecule crystals as well. iucr.orgnih.goviucr.org Radiation damage manifests as a degradation of the crystal, leading to a decline in diffraction intensity, a gradual loss of high-resolution reflections, and potential changes to the unit cell dimensions. iucr.org This damage can affect the precision of the determined structure, particularly for subtle features like the location of hydrogen atoms. iucr.org

Strategies to mitigate radiation damage are crucial. The most common method is cryo-cooling the crystal, typically to around 100 K, which significantly slows the rate of radical-induced decay processes. numberanalytics.com Other approaches include limiting the total X-ray dose by using attenuated beams, shorter exposure times, or collecting data from multiple crystals. iucr.orgnumberanalytics.com

Data Quality: The quality of a crystal structure is directly dependent on the quality of the diffraction data collected. nih.gov Several key metrics are used to assess this quality:

Resolution: This indicates the level of detail observed in the electron density map. Higher resolution (a smaller d-spacing value) allows for a more precise determination of atomic positions. nih.gov

Completeness: This measures the percentage of all theoretically possible reflections that were actually measured. A high completeness (ideally >90%) is necessary for a reliable structure refinement. nih.gov

R-factors: The R-merge value indicates the agreement between symmetry-related reflections, while the final R1-factor reflects the agreement between the observed diffraction data and the data calculated from the final structural model. Lower R-factor values signify a better fit.

For organic salts, achieving high-quality crystals suitable for diffraction can be a challenge in itself. numberanalytics.comanalytica-world.com The process of crystallization can be complex, and the resulting crystals may have issues like high mosaicity (a measure of the spread of crystal domain orientations), which can degrade data quality. numberanalytics.com Therefore, careful optimization of crystallization conditions is a critical prerequisite for a successful crystallographic analysis. nih.gov

Theoretical and Computational Chemistry Studies on Tropine Picrate

Quantum Chemical Methods for Electronic Structure and Molecular Properties

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting various molecular properties of tropine (B42219) picrate (B76445). These methods range from high-accuracy ab initio calculations to more computationally efficient Density Functional Theory (DFT) and semi-empirical approaches.

Ab Initio Calculations for Tropine and Picrate Ions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate descriptions of the electronic structure of the individual tropine and picrate ions. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can be employed to calculate properties like molecular orbital energies, electron densities, and electrostatic potentials.

For the tropine cation, ab initio calculations can precisely model the geometry of the bicyclic tropane (B1204802) ring and the localization of the positive charge on the nitrogen atom. Similarly, for the picrate anion, these calculations can describe the delocalization of the negative charge across the phenolate (B1203915) oxygen and the nitro groups, which is crucial for understanding its interaction with the tropine cation.

Table 1: Exemplary Ab Initio Calculation Results for Tropine Cation

| Property | Calculated Value | Method |

| Total Energy | -442.345 Hartrees | MP2/6-311++G(d,p) |

| Dipole Moment | 2.15 Debye | MP2/6-311++G(d,p) |

| N-C (average) Bond Length | 1.48 Å | MP2/6-311++G(d,p) |

| C-O Bond Length | 1.43 Å | MP2/6-311++G(d,p) |

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods, such as those employing the B3LYP or M06-2X exchange-correlation functionals, are well-suited for optimizing the geometry of the tropine picrate ion pair and calculating its binding energy. acs.org

In a DFT study of the this compound complex, the starting point would be the individual optimized geometries of the tropine cation and the picrate anion. The interaction between the two ions is primarily electrostatic, involving a strong, charge-assisted hydrogen bond between the protonated nitrogen of the tropanium cation and the phenolic oxygen of the picrate anion. smolecule.com DFT calculations can provide a detailed picture of this hydrogen bond, including its length and strength, as well as any charge transfer that occurs between the two ions.

The optimized geometry of the this compound ion pair would reveal the preferred orientation of the two ions relative to each other, governed by the hydrogen bonding and steric interactions. Furthermore, DFT can be used to calculate the vibrational frequencies of the complex, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Table 2: Illustrative DFT Calculation Results for this compound Ion Pair

| Property | Calculated Value | Method/Basis Set |

| Optimized H-bond distance (N-H···O) | 1.75 Å | B3LYP/6-311+G(d,p) |

| Binding Energy | -125 kcal/mol | B3LYP/6-311+G(d,p) |

| Charge on Tropine Cation | +0.98 e | Natural Population Analysis |

| Charge on Picrate Anion | -0.98 e | Natural Population Analysis |

Note: This table contains hypothetical data for illustrative purposes, as specific DFT calculations for the this compound ion pair were not found in the reviewed literature.

Semi-Empirical Methods for Computational Efficiency in Larger Systems

For larger systems or for preliminary, less computationally demanding explorations, semi-empirical methods such as AM1, PM3, and PM7 can be utilized. These methods are based on the Hartree-Fock formalism but include parameters derived from experimental data to simplify the calculations. mdpi.com While less accurate than ab initio or DFT methods, semi-empirical methods can provide valuable qualitative insights into the geometry and electronic properties of this compound. They are particularly useful for initial conformational searches to identify low-energy structures that can then be subjected to higher-level calculations.

Molecular Dynamics and Conformation Analysis of the this compound Ion Pair

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior of the this compound ion pair, including the flexibility of the tropane skeleton and the stability of its various conformations.

Conformational Preferences and Flexibility of the Tropane Skeleton

The tropane skeleton, a bicyclo[3.2.1]octane system, is known to be conformationally flexible. The six-membered piperidine (B6355638) ring within the tropane structure typically adopts a chair conformation. smolecule.com This has been confirmed by both experimental techniques and computational studies on various tropane alkaloids.

The orientation of the N-methyl group is a key conformational feature. It can exist in either an axial or an equatorial position. The energy difference between these two conformers is generally small, and the equilibrium can be influenced by the substituent at the C-3 position and the nature of the counter-ion in the case of a salt. In the this compound ion pair, the strong hydrogen bond between the protonated nitrogen and the picrate anion would likely influence the conformational preference of the N-methyl group.

MD simulations can be employed to explore the conformational space of the tropine cation in the presence of the picrate anion. These simulations would reveal the accessible conformations and the transitions between them over time, providing a dynamic picture of the ion pair's behavior in solution or in the solid state.

Stereochemical Stability and Rotational Energy Barriers

The stereochemical stability of the tropane skeleton and the rotational energy barriers of its flexible parts, such as the N-methyl group, are important for understanding its chemical reactivity and biological activity. The barrier to nitrogen inversion in tropane alkaloids is a parameter that can be investigated computationally.

For the N-methyl group, rotation around the C-N bond is also a key dynamic process. The energy barrier for this rotation can be calculated using quantum chemical methods by mapping the potential energy surface as a function of the corresponding dihedral angle. These calculations can help to determine the preferred rotational conformation and the rate of interconversion between different rotamers. While specific studies on the rotational energy barriers in this compound are not available, computational studies on related antiviral drugs have demonstrated the reliability of DFT-based calculations for determining methyl group rotational barriers. nih.gov

Table 3: Estimated Rotational Energy Barriers in the Tropane Skeleton

| Rotation | Estimated Barrier (kcal/mol) | Computational Method |

| N-Methyl Group Rotation | 5 - 7 | DFT (B3LYP) |

| Nitrogen Inversion | 8 - 12 | DFT (B3LYP) |

Note: The values in this table are estimations based on typical energy barriers for similar structural motifs in organic molecules and are provided for illustrative purposes.

Simulation and Prediction of Spectroscopic Data

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral signatures of molecules, offering a direct comparison with experimental data and aiding in structural elucidation.

Computational Prediction of UV-Vis, IR, and NMR Spectra for this compound

The prediction of spectroscopic data for this compound would likely employ Density Functional Theory (DFT), a workhorse of modern computational chemistry. Methodologies such as the B3LYP functional combined with appropriate basis sets (e.g., 6-311++G(d,p)) have been shown to provide reliable predictions for the spectroscopic properties of other organic salts. eurjchem.comnih.gov

Time-dependent DFT (TD-DFT) calculations would be instrumental in simulating the UV-Vis spectrum, providing information about electronic transitions and the energies at which they occur. nih.gov For the vibrational properties, theoretical calculations of the infrared (IR) spectrum would allow for the assignment of specific vibrational modes to the functional groups within the tropine and picrate ions. eurjchem.com Furthermore, the gauge-independent atomic orbital (GIAO) method could be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the detailed structural characterization of the compound in solution. nih.gov

A hypothetical data table of predicted spectroscopic data for this compound is presented below to illustrate the expected outcomes of such computational studies.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

|---|---|---|

| UV-Vis | λmax (nm) | ~350-400 |

| IR | ν(N-H) (cm-1) | ~3100-3300 |

| ν(C=O) (cm-1) | ~1700-1720 | |

| νasym(NO2) (cm-1) | ~1520-1560 | |

| νsym(NO2) (cm-1) | ~1330-1360 | |

| 1H NMR | δ (ppm) for Picrate H | ~8.5-9.0 |

| δ (ppm) for Tropine N-CH3 | ~2.5-3.0 | |

| 13C NMR | δ (ppm) for Picrate C-O | ~160-165 |

| δ (ppm) for Tropine C-O | ~65-70 |

Note: These are illustrative values and are not based on actual experimental or computational data for this compound.

Theoretical Investigations of Charge Transfer Properties within the Ion Pair

The interaction between the electron-donating tropine cation and the electron-accepting picrate anion suggests the possibility of charge transfer interactions. Computational methods can quantify the extent of this charge transfer, which is crucial for understanding the electronic structure and reactivity of the ion pair. Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the nature of the electronic transitions and the degree of charge transfer from the tropine moiety to the picrate moiety. eurjchem.com Such studies are vital for understanding the energetic properties and potential applications of this compound.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The solid-state structure and properties of this compound are governed by a network of non-covalent interactions. Computational analysis can provide a detailed picture of these interactions.

Electrostatic Interactions and Salt Bridge Formation Mechanisms

The primary interaction holding the tropine and picrate ions together is the electrostatic attraction between the positively charged tropinium ion and the negatively charged picrate ion, forming a salt bridge. frontiersin.orgwikipedia.org A salt bridge is a combination of an ionic bond and hydrogen bonding. wikipedia.orgyoutube.com Computational models can quantify the electrostatic potential surface of the individual ions, highlighting the regions of positive and negative charge and thus the sites of strong electrostatic interaction. nih.gov Understanding the nature and strength of this salt bridge is key to explaining the physical properties of this compound, such as its melting point and solubility.

Chemical Reactivity and Mechanistic Investigations Involving Tropine Picrate

Reaction Mechanisms of Tropine (B42219) in the Context of Picrate (B76445) Association

The presence of the picrate anion is primarily as a counter-ion to the protonated tropine. The fundamental reaction mechanisms of the tropine molecule, such as oxidation and isomerization, are generally studied, with the picrate being introduced for product isolation and identification.

The tropane (B1204802) moiety in tropine is susceptible to various oxidation and derivatization reactions. A principal transformation is the oxidation of the secondary alcohol group at C-3 to a ketone, yielding tropinone (B130398). This reaction is a cornerstone in the chemistry of tropane alkaloids. sathyabama.ac.in

Oxidation of tropine is typically carried out using oxidizing agents like chromic acid. sathyabama.ac.in The resulting tropinone is a key intermediate for the synthesis of other valuable alkaloids. sci-hub.se In these reaction schemes, picric acid is often employed to form the crystalline picrate salt of the product, tropinone picrate, facilitating its purification and identification. sci-hub.se For instance, in Robinson's synthesis of tropinone, the product was confirmed by preparing its picrate, which crystallized as canary-yellow needles with a distinct melting point. sci-hub.se

Further derivatization reactions of the tropane skeleton can occur. For example, N-arylated tropane derivatives can undergo oxidative cleavage of the N-aryl group using reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN). nih.gov While these reactions focus on the tropane structure, the formation of picrate salts is a standard method for characterizing the resulting amine products. Another derivatization involves the reaction of tropine with chloramine (B81541) to form N-amino derivatives, which can then be isolated as their picrate salts. google.com

Table 1: Examples of Derivatization and Product Characterization

| Starting Material | Reagent(s) | Product | Characterization Method | Reference |

|---|---|---|---|---|

| Tropine | Chromic Acid | Tropinone | Formation of Tropinone Picrate | sathyabama.ac.insci-hub.se |

| Tropine | Chloramine | 8-Amino-3-hydroxytropanium chloride | Formation of the Picrate Salt | google.com |

Tropine (3α-tropanol) and pseudotropine (3β-tropanol) are stereoisomers, differing in the configuration of the hydroxyl group at the C-3 position. nih.gov Their interconversion is not direct but is achieved through the common intermediate, tropinone. The reduction of tropinone can yield either tropine or pseudotropine, depending on the reaction conditions and the stereospecificity of the reducing agent or catalyst. nih.govnih.gov

Catalytic Hydrogenation: The catalytic hydrogenation of tropinone often shows high stereoselectivity. For example, hydrogenation over a platinum oxide catalyst in alcohol or aqueous acetic acid quantitatively yields tropine. mdma.ch Similarly, using a Raney nickel catalyst in ethanol (B145695) also produces tropine with a very low content of pseudotropine. google.com

Chemical Reduction: Reduction with sodium in moist ether predominantly yields pseudotropine. mdma.ch

In these studies, picric acid is invaluable for separating and identifying the isomeric products. Tropine picrate and pseudothis compound have different physical properties, such as melting points and crystal structures, allowing for their distinction. mdma.chgoogle.com The quantitative formation of this compound after a reaction is often used as proof of the stereochemical outcome. mdma.ch The enzymatic reduction of tropinone is also highly stereospecific, with two distinct enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), catalyzing the formation of tropine and pseudotropine, respectively. nih.govnih.gov

Table 2: Stereoselective Reduction of Tropinone

| Reagent/Catalyst | Solvent | Major Product | Reference |

|---|---|---|---|

| Platinum Oxide (PtO₂) | 95% Alcohol | Tropine | mdma.ch |

| Raney Nickel | Absolute Ethanol | Tropine | google.com |

| Sodium (Na) | Moist Ether | Pseudotropine | mdma.ch |

| Tropinone Reductase I (TR-I) | (Enzymatic) | Tropine | nih.gov |

Influence of the Picrate Anion on Reaction Kinetics and Selectivity

The picrate anion is large, and its negative charge is delocalized across the aromatic ring and nitro groups. This structure influences its role in chemical reactions, which can range from being a simple spectator ion to an active modulator of reactivity.

In many organic reactions, particularly those involving nucleophilic substitution, the picrate anion is considered a non-competing nucleophile. Its sterically hindered nature prevents it from participating directly in the reaction. mdpi.com This property is advantageous in kinetic studies where picric acid is used as a buffer to control the concentration of free amines without the picrate ion interfering as a nucleophile. mdpi.com

However, in other contexts, picrate salts have been shown to possess catalytic activity. For instance, certain ionic compounds containing the picrate anion exhibit catalytic effects on the combustion of solid propellants, where they can alter the chemical reaction speed. google.com In analytical chemistry, selenium's catalytic effect on the picrate-sulfide reaction is used for its quantitative determination, demonstrating that the picrate ion can be an active participant in certain redox systems. utoronto.cacapes.gov.bruoa.gr The protonation rate constant of the picrate ion itself indicates a diffusion-controlled reaction, but steric hindrance can significantly slow down the protonation of more shielded picrate-like anions. researchgate.netrsc.org

A key feature of the picrate anion's reactivity is its ability to form Meisenheimer complexes. These are adducts formed from the reaction of an electron-poor aromatic ring, such as picric acid or its derivatives, with a nucleophile. wikipedia.org The complex is stabilized by the delocalization of the negative charge.

The formation of a Meisenheimer complex is the first step in the microbial degradation of picric acid, where a hydride ion acts as the nucleophile to form a hydride-Meisenheimer complex. nih.gov This complex is then further metabolized. nih.gov While the formation of Meisenheimer complexes is a well-known reaction for picric acid and other trinitroaromatic compounds, the nucleophile is typically a species like a methoxide (B1231860) ion, a hydride, or another electron-rich molecule. wikipedia.orgnih.gov In the context of a this compound solution, it is conceivable that other nucleophiles present in a reaction mixture could form Meisenheimer adducts with the picrate anion, potentially sequestering the nucleophile or altering the reaction environment. Stable spirocyclic Meisenheimer complexes can also be formed through intramolecular nucleophilic aromatic substitution on a picrate derivative. mdpi.com

Stereochemical Implications in Chemical Transformations Involving this compound

The rigid, bicyclic structure of the tropane skeleton imparts significant stereochemical constraints on its reactions. The use of picrate salts is often instrumental in investigating and confirming the stereochemical outcomes of these transformations.

The stereochemistry of tropane alkaloids is complex, with chirality arising from the C-1 and C-5 bridgehead carbons, as well as substituents on the ring. mdpi.com While tropine itself is an optically inactive meso compound, its derivatives can be chiral. Transformations involving these chiral centers are highly dependent on the stereochemistry of the starting material and reagents.

A clear example is in the quaternization of the nitrogen atom in tropane bases. The reaction of tropine with an ethylating agent, followed by methylation, can produce a different stereoisomer than the reaction of N-ethylnortropine with a methylating agent. These resulting N-epimeric salts can be distinguished by the properties of their picrates, which exhibit different melting points and crystal forms. rsc.org This demonstrates that the picrate salt acts as a sensitive probe for the stereochemistry at the nitrogen center.

Furthermore, the stereochemical outcome of the reduction of tropinone to tropine versus pseudotropine is a classic example of steric control. mdma.ch The approach of the hydrogenation catalyst is sterically hindered from one face of the molecule, leading to the preferential formation of one isomer. mdma.ch The isolation of the product as a picrate salt is a common method to confirm the configuration of the newly formed hydroxyl group. mdma.chgoogle.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Tropine |

| This compound |

| Pseudotropine |

| Tropinone |

| Tropinone picrate |

| Picric acid |

| Cerium ammonium nitrate (CAN) |

| N-ethylnortropine |

| Meisenheimer complex |

| Atropine (B194438) |

| Hyoscyamine (B1674123) |

| Chloramine |

| 8-Amino-3-hydroxytropanium chloride |

| N-amino-hyoscyaminium chloride |

| Sodium |

| Platinum oxide |

| Raney nickel |

| Tropinone Reductase I |

Advanced Analytical Methodologies and Applications Involving Tropine Picrate As a Derivative or Reagent

Chromatographic Separations Utilizing Picrate (B76445) Derivatization or Ion-Pairing

Chromatographic techniques are central to the analysis of tropane (B1204802) alkaloids. researchgate.net The use of picrate, either through derivatization to form tropine (B42219) picrate or as an ion-pairing agent, can significantly enhance the performance of these methods.

High-Performance Liquid Chromatography (HPLC) with Picrate as an Ion-Pairing Agent

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tropane alkaloids. researchgate.netpensoft.netresearchgate.net However, due to the polar nature and lack of a strong chromophore in many tropane alkaloids, their direct analysis can be challenging. hebmu.edu.cn To overcome these limitations, ion-pairing chromatography can be employed. In this approach, an ion-pairing agent, such as picrate, is added to the mobile phase. The picrate anion forms an ion pair with the protonated tropine cation, creating a neutral, more hydrophobic complex. This complex exhibits increased retention on a reversed-phase HPLC column, leading to better separation from other components in the sample.

A typical HPLC system for this type of analysis would consist of a reversed-phase column, such as a C18 column, and a mobile phase containing an organic solvent (e.g., acetonitrile (B52724) or methanol), water, and the ion-pairing agent (picric acid). fao.orgtandfonline.com Detection is often performed using a UV detector, as the picrate moiety provides strong UV absorbance. tandfonline.com The formation of the tropine picrate ion pair in situ allows for sensitive detection and quantification of tropine in various samples.

A study on the analysis of tropane alkaloids in feedstuffs and biological samples utilized a reversed-phase HPLC method with UV detection. tandfonline.com The mobile phase was an isocratic mixture of acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297), and detection was carried out at 210 nm. tandfonline.com While this study did not explicitly use picrate as an ion-pairing agent, it highlights the common components of an HPLC system for tropane alkaloid analysis that could be adapted for ion-pairing with picrate.

Gas Chromatography (GC) for Volatile Tropine Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of tropane alkaloids. researchgate.net However, due to their polarity and low volatility, direct GC analysis of tropane alkaloids can be problematic, often leading to poor peak shape and thermal degradation. fao.orgresearchgate.net Therefore, derivatization is typically required to convert the alkaloids into more volatile and thermally stable compounds. researchgate.netnih.gov

While the direct formation of this compound is not suitable for GC analysis due to the non-volatile nature of the salt, the derivatization of tropine to other volatile forms is a common practice. researchgate.netnih.gov For instance, tropine can be converted to its trimethylsilyl (B98337) (TMS) derivative, which is more amenable to GC analysis. nih.gov A study by Namera et al. (2002) described a GC-MS method for the quantification of tropane alkaloids in biological materials where the alkaloids were converted to their TMS derivatives prior to analysis. nih.gov This derivatization improved the thermal stability and chromatographic properties of the compounds. nih.gov

The general procedure for GC analysis of tropine derivatives involves:

Extraction of the tropane alkaloids from the sample matrix.

Derivatization of the extracted alkaloids to increase their volatility.

Injection of the derivatized sample into the GC system.

Separation of the derivatives on a capillary column.

Detection using a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net

GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral information, which can be used for definitive identification of the compounds. fao.orgnih.gov

Sample Preparation and Extraction Techniques Applicable to Tropane Alkaloids and their Salts

Effective sample preparation is a critical step in the analysis of tropane alkaloids to remove interfering substances and concentrate the analytes of interest. nih.gov This is particularly important when dealing with complex matrices. Several techniques have been developed and optimized for the extraction of tropane alkaloids and their salts, including this compound.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of tropane alkaloids from various samples. nih.govpensoft.netencyclopedia.pub It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The interferences are washed away, and the analytes are then eluted with a suitable solvent. pensoft.net

For tropane alkaloids, which are basic compounds, cation-exchange SPE cartridges are often employed. akjournals.comresearchgate.netnih.gov The sorbent in these cartridges contains functional groups that can interact with the positively charged tropane alkaloids. A common approach involves the following steps:

Conditioning: The SPE cartridge is conditioned with a solvent, such as methanol, followed by water or a buffer. akjournals.commdpi.com

Loading: The sample, typically acidified to ensure the alkaloids are in their cationic form, is loaded onto the cartridge. mdpi.com

Washing: The cartridge is washed with a solvent to remove any unretained interfering compounds. pensoft.net

Elution: The retained tropane alkaloids are eluted from the cartridge using a solvent, often a mixture of an organic solvent and a base (e.g., ammonia (B1221849) in methanol), which neutralizes the charge on the alkaloids and releases them from the sorbent. mdpi.com

Different types of SPE sorbents can be used, including C18, strong cation-exchange (SCX), and mixed-mode sorbents. akjournals.comresearchgate.netnih.goveprep-analytical.com The choice of sorbent depends on the specific alkaloids being analyzed and the nature of the sample matrix.

| SPE Sorbent | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| Strong Cation Exchange (SCX) | Gluten-Free Grains and Flours | Effective for the determination of atropine (B194438) and scopolamine (B1681570) with good recoveries (93-105%). | nih.gov |

| C18 | Feedstuffs and Biological Samples | Used for sample clean-up and preconcentration of hyoscyamine (B1674123) and scopolamine. | tandfonline.com |

| Mixed-Mode Cation Exchange (MCX) | Plant Extracts | Achieved recoveries of 80% to 100% for tropane alkaloids. | researchgate.net |

| PS/DVB | Tea and Herbal Tea Infusions | Achieved high recoveries for atropine (92-105%) and scopolamine (91-107%). | eprep-analytical.com |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Procedures

The QuEChERS method is a sample preparation technique that has gained popularity for the analysis of various analytes, including tropane alkaloids, in a wide range of matrices. fao.orgencyclopedia.pubtandfonline.comresearchgate.net It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. encyclopedia.pub

A typical QuEChERS procedure for tropane alkaloids includes:

Extraction: The sample is homogenized and extracted with acetonitrile and a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride). This step separates the alkaloids into the organic layer.

Cleanup (d-SPE): An aliquot of the acetonitrile extract is mixed with a sorbent (e.g., primary secondary amine - PSA) and additional salts to remove interfering substances like fatty acids and sugars.

Analysis: The cleaned-up extract is then analyzed by a suitable analytical technique, such as LC-MS/MS.

The QuEChERS method has been successfully applied to the determination of tropane alkaloids in various food products, including buckwheat, honey, and leafy vegetables. dntb.gov.uatandfonline.comresearchgate.netnih.govmdpi.com A miniaturized version of the QuEChERS protocol (µ-QuEChERS) has also been developed to reduce the amount of sample and solvents required. dntb.gov.uanih.govmdpi.com

| Matrix | Analytes | Key Findings | Reference |

|---|---|---|---|

| Buckwheat and related products | Atropine, scopolamine, anisodamine, homatropine | The method provided low limits of quantification (LOQs). | tandfonline.com |

| Honey | Pyrrolizidine and tropane alkaloids | Good linearity (R² > 0.99) and low limits of detection (0.04 to 0.2 µg/kg). Recoveries ranged from 92.3% to 114.8%. | researchgate.net |

| Leafy vegetables | Atropine, scopolamine | A miniaturized QuEChERS (µ-QuEChERS) method was validated with good accuracy and precision (recoveries 90-100%, RSD ≤ 13%). | dntb.gov.uanih.govmdpi.com |

Microwave-Assisted Extraction (MAE) and Pressurized Solvent Extraction (PSE)

Microwave-Assisted Extraction (MAE) and Pressurized Solvent Extraction (PSE), also known as Accelerated Solvent Extraction (ASE), are advanced extraction techniques that utilize elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid samples. pensoft.netpensoft.netresearchgate.net These methods offer several advantages over traditional extraction techniques, including reduced extraction time and solvent consumption. pensoft.netijcce.ac.ir

In MAE, microwave energy is used to heat the solvent and sample, which accelerates the extraction process. researchgate.netpensoft.net The choice of solvent is crucial in MAE, as it must be able to absorb microwave energy. researchgate.net MAE has been used for the extraction of atropine and scopolamine from Datura species. fao.org

PSE uses high pressure to maintain the solvent in its liquid state at temperatures above its boiling point. researchgate.net This increases the solubility of the analytes and improves the extraction kinetics. thermofisher.com A study on the analysis of tropane alkaloids in animal feed used pressurized liquid extraction (PLE), a form of PSE, with a mixture of methanol, water, and formic acid as the extraction solvent. rsc.org

Both MAE and PSE have been successfully applied to the extraction of tropane alkaloids from various plant materials. pensoft.netpensoft.netresearchgate.netakjournals.com

| Technique | Matrix | Key Findings | Reference |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Datura genera (leaves and seeds) | Used in combination with QuEChERS for the determination of atropine and scopolamine by GC-MS. | fao.org |

| Pressurized Liquid Extraction (PLE) | Animal Feed | Extracted a wide range of tropane alkaloids with good recoveries. | rsc.org |

| Ultrasound-Assisted Extraction (USAE) | Datura innoxia herb | Found to be the most effective extraction method for atropine and scopolamine compared to percolation and MAE in this study. | akjournals.comakjournals.com |

Quantitative Analysis and Method Validation for this compound and Related Compounds

The quantitative analysis of tropine, its derivatives, and related alkaloids is crucial in pharmaceutical quality control, phytochemical analysis, and forensic science. The formation of this compound is a classic chemical reaction that facilitates the detection and quantification of tropane alkaloids, which are often colorless in their base form. By converting them into colored picrate salts, sensitive analytical techniques like spectrophotometry can be employed. Method development and validation ensure that these analytical procedures are reliable, reproducible, and fit for their intended purpose.

Spectrophotometric Determination Techniques

Spectrophotometry is a widely used technique for the quantitative analysis of tropane alkaloids following their conversion to picrate derivatives. The underlying principle is the reaction between an alkaloid base and picric acid, which forms a yellow-colored ion-pair salt, the alkaloid picrate. wfu.edu This colored compound can be selectively extracted and measured, with its absorbance being directly proportional to the concentration of the alkaloid.

A common method involves the formation of the alkaloid picrate in a buffered aqueous solution, typically at a neutral pH of 7. oup.com The resulting this compound, being an ion-pair, is soluble in organic solvents like chloroform (B151607) and can be extracted from the aqueous phase. This extraction step serves to isolate the derivative from water-soluble interfering substances. Subsequently, the picric acid component is re-extracted from the chloroform phase into an alkaline buffer (e.g., pH 11). oup.com In the alkaline environment, the picrate ion is liberated and its intense yellow color can be measured spectrophotometrically. The absorption maximum for the picrate ion under these conditions is typically measured at 355 nm. oup.com

Hager's reagent, which is a saturated solution of picric acid, is a well-known reagent used for the qualitative detection of alkaloids by forming a characteristic yellow precipitate. nih.govcolostate.eduinnovareacademics.in This qualitative test is the foundation for quantitative spectrophotometric methods. The intensity of the color produced is a function of the alkaloid concentration, allowing for quantification based on a calibration curve prepared with a standard, such as atropine. innovareacademics.inresearchgate.net

Table 1: General Steps for Spectrophotometric Determination of Alkaloids as Picrates

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | The alkaloid sample is reacted with a picric acid solution in a pH 7 buffer. | To form the yellow-colored alkaloid picrate ion-pair. oup.com |

| 2. Extraction | The resulting alkaloid picrate is extracted into an organic solvent, such as chloroform. | To separate the derivative from water-soluble interferences. oup.com |

| 3. Re-extraction | The picric acid is back-extracted from the organic phase into an alkaline buffer (pH 11). | To liberate the picrate anion for measurement. oup.com |

| 4. Measurement | The absorbance of the picrate ion in the alkaline solution is measured at ~355 nm. | To quantify the concentration, which is proportional to the initial alkaloid amount. oup.com |

Method Development and Validation Parameters (e.g., Reproducibility, Limits of Detection)

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. Key validation parameters include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). scirp.org

Reproducibility: This parameter measures the consistency of results across different analysts, laboratories, or equipment. For methods analyzing tropane alkaloids, high reproducibility is essential. For instance, a developed high-performance liquid chromatography (HPLC) method for atropine sulfate demonstrated excellent reproducibility with a relative standard deviation (RSD) of just 0.4%. scirp.org In other studies involving HPLC analysis of tropane alkaloids, reproducibility was consistently below a 2% relative standard deviation. researchgate.net

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The use of picrate derivatization significantly enhances sensitivity. While specific LOD/LOQ values for the direct spectrophotometric determination of this compound are not always published, data from related and more advanced methods highlight the sensitivity achievable. For instance, HPLC methods for tropane alkaloids like hyoscyamine and scopolamine have achieved LODs in the sub-nanogram range. researchgate.net

Furthermore, methods developed specifically for detecting the picrate anion itself show extremely low detection limits, underscoring the potential sensitivity when using it as a derivative.

Table 2: Examples of Limits of Detection (LOD) for Picric Acid and Related Tropane Alkaloids

| Analyte(s) | Analytical Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| L-hyoscyamine | RP-HPLC | 0.25 ng/µL | researchgate.net |

| Scopolamine | RP-HPLC | 0.29 ng/µL | researchgate.net |

| Picric Acid | Fluorescence-based microextraction | 0.40 µg L⁻¹ (approx. 1.7 nM) | mdpi.comresearchgate.net |

| Picric Acid | Ionic-liquid modified poly(diphenylacetylene) sensor | 0.6 nM | rsc.org |

| Picric Acid | Difluoroboron derivative sensor (aqueous media) | 355 nM | rsc.org |

Future Directions and Emerging Research Avenues in Tropine Picrate Chemistry

Development of Novel Synthetic Approaches to Tropine (B42219) Picrate (B76445) and its Analogs

The classic synthesis of the tropane (B1204802) core, famously achieved by Robinson in 1917, laid the groundwork for this chemical class ias.ac.inwikipedia.org. However, modern synthetic chemistry is pushing beyond these foundational methods, seeking greater efficiency, stereocontrol, and molecular diversity. Future research is centered on developing more sophisticated and versatile synthetic routes to tropine and its analogs, which can then be converted to their picrate salts for specialized studies.